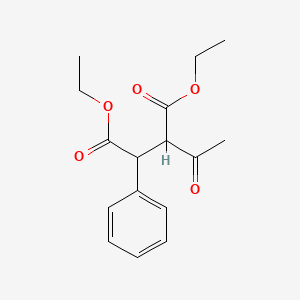![molecular formula C12H10N2O4 B14380274 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one CAS No. 88362-44-1](/img/structure/B14380274.png)
4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one is a heterocyclic compound that features a unique fusion of furo and phthalazinone rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,9-dimethoxyphthalic anhydride with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its biological effects.
類似化合物との比較
4,9-Dimethoxyphthalazin-1(2H)-one: Shares a similar core structure but lacks the furo ring.
5,6-Dimethoxyphthalazin-1(2H)-one: Another related compound with slight structural variations.
Uniqueness: 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one is unique due to the presence of both furo and phthalazinone rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to its simpler analogs.
特性
CAS番号 |
88362-44-1 |
|---|---|
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC名 |
4,9-dimethoxy-6H-furo[2,3-g]phthalazin-5-one |
InChI |
InChI=1S/C12H10N2O4/c1-16-9-6-3-4-18-11(6)10(17-2)7-5-13-14-12(15)8(7)9/h3-5H,1-2H3,(H,14,15) |
InChIキー |
SFIONMVBHAIHJH-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)C=NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


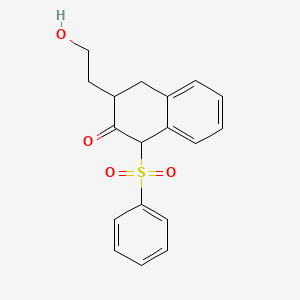
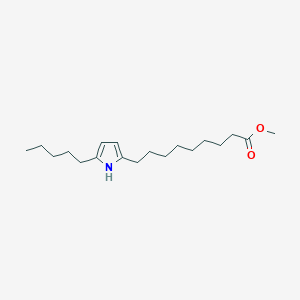
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
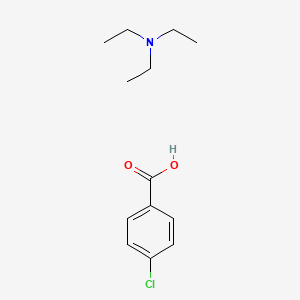
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
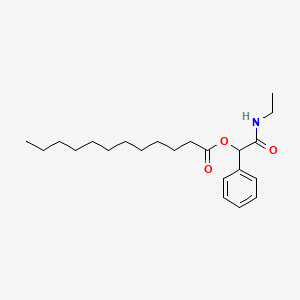
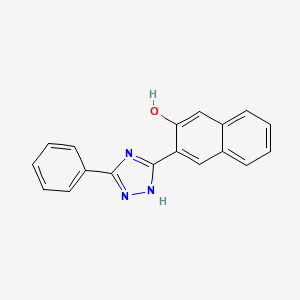
![3,5,5,8,8-Pentamethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14380254.png)

![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)
![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
